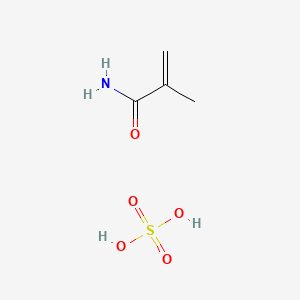
7-Phenylazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenylazepan-2-one is a chemical compound belonging to the class of azepinones It is characterized by a seven-membered ring containing a nitrogen atom and a ketone functional group The phenyl group attached to the seventh position of the ring adds to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylazepan-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a ketone under acidic or basic conditions to form the azepinone ring. The phenyl group can be introduced through various substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in hexahydro-7-phenyl-2H-azepin-2-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products:
- Oxidized derivatives
- Reduced alcohols
- Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
7-Phenylazepan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-Phenylazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the chemical modifications of the compound.
Comparación Con Compuestos Similares
- 2H-Azepin-2-one, hexahydro-7-methyl-
- 2H-Azepin-2-one, hexahydro-1-methyl-
- Hexahydro-1-(hydroxymethyl)-2H-azepin-2-one
Comparison: 7-Phenylazepan-2-one is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to its methyl-substituted counterparts. The phenyl group can enhance the compound’s stability and reactivity, making it suitable for specific applications where other similar compounds may not perform as effectively.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
7-phenylazepan-2-one |
InChI |
InChI=1S/C12H15NO/c14-12-9-5-4-8-11(13-12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,13,14) |
Clave InChI |
MBKSRTDXOKWUME-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)NC(C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(4,4-Dimethylcyclohex-1-EN-1-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B8763406.png)

![N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B8763418.png)





![1-[(Chloromethoxy)methyl]naphthalene](/img/structure/B8763464.png)

